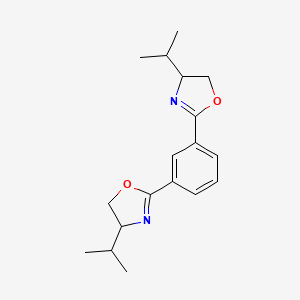
1,3-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is an organic compound that belongs to the class of bisoxazolines. It is characterized by the presence of two oxazoline rings attached to a benzene ring. This compound is known for its versatility in various chemical reactions and its applications in different fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,3-dibromobenzene with 4-isopropyl-4,5-dihydrooxazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The oxazoline rings can participate in nucleophilic substitution reactions, especially with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenated compounds in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazoline derivatives with additional functional groups, while reduction can yield simpler oxazoline compounds .
Wissenschaftliche Forschungsanwendungen
1,3-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of polymers and as a cross-linking agent in materials science.
Wirkmechanismus
The mechanism of action of 1,3-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The oxazoline rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane: Similar in structure but with a methylene bridge instead of a benzene ring.
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: Lacks the isopropyl groups, making it less sterically hindered.
2,6-Bis(4S)-(-)-isopropyl-2-oxazolin-2-yl pyridine: Contains a pyridine ring instead of a benzene ring, leading to different chemical properties.
Uniqueness
1,3-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its specific arrangement of oxazoline rings and isopropyl groups, which confer distinct steric and electronic properties. These features make it particularly effective in certain catalytic and coordination chemistry applications .
Biologische Aktivität
1,3-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The oxazoline moieties are known to participate in coordination with metal ions and can act as ligands in catalytic processes. This interaction can influence several biochemical pathways related to cell signaling and metabolism.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxazoline derivatives. For instance, compounds with similar structures have demonstrated inhibition of tumor growth in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways, leading to apoptosis in cancer cells .
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation markers in vitro. This is particularly relevant for conditions such as arthritis and other inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines suggests a potential therapeutic application in chronic inflammatory conditions .
Case Studies and Research Findings
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest favorable absorption characteristics; however, further studies are needed to fully elucidate its metabolic profile and potential toxic effects.
Eigenschaften
Molekularformel |
C18H24N2O2 |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
4-propan-2-yl-2-[3-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H24N2O2/c1-11(2)15-9-21-17(19-15)13-6-5-7-14(8-13)18-20-16(10-22-18)12(3)4/h5-8,11-12,15-16H,9-10H2,1-4H3 |
InChI-Schlüssel |
ZGKPVKPCZOURSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















